
H-Gly-D-trp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has garnered attention in scientific research due to its diverse biological properties and potential implications in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-D-trp-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of amino acids . The process begins with the attachment of the first amino acid to a resin, followed by the removal of the protecting group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions allows for the efficient production of large quantities of the peptide. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
H-Gly-D-trp-OH undergoes various chemical reactions, including:
Oxidation: The tryptophan residue in this compound can be oxidized by peroxyl radicals, leading to the formation of oxidized products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The peptide can undergo substitution reactions, particularly at the tryptophan residue, where halogenation can occur.
Common Reagents and Conditions
Oxidation: Peroxyl radicals are commonly used for the oxidation of tryptophan residues.
Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Substitution: Halogenated tryptophan derivatives.
科学研究应用
H-Gly-D-trp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.
Biology: Studied for its role in protein-protein interactions and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating biological pathways.
Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays.
作用机制
The mechanism of action of H-Gly-D-trp-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue plays a crucial role in these interactions due to its unique structural properties . The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, tryptophan residues are known to participate in redox signaling pathways and can affect the activity of antioxidant enzymes .
相似化合物的比较
Similar Compounds
H-Gly-D-Trp-Val-OH: Another dipeptide containing D-tryptophan, used in similar research applications.
Glycyl-L-tryptophan: A dipeptide with L-tryptophan instead of D-tryptophan, exhibiting different biological properties.
Uniqueness
H-Gly-D-trp-OH is unique due to the presence of D-tryptophan, which imparts distinct structural and functional characteristics compared to its L-tryptophan counterpart. The use of D-tryptophan can enhance the stability and bioavailability of the peptide, making it a valuable tool in various research and industrial applications .
属性
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2465514.png)
![2-Amino-4-(4-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2465515.png)
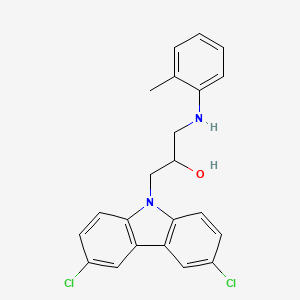
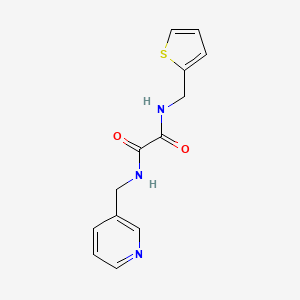
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)
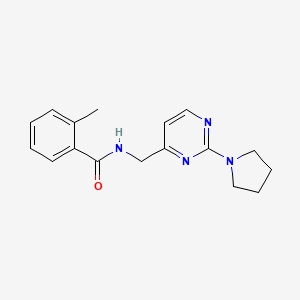
![8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2465528.png)
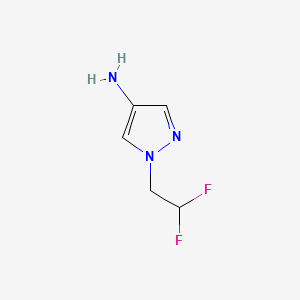
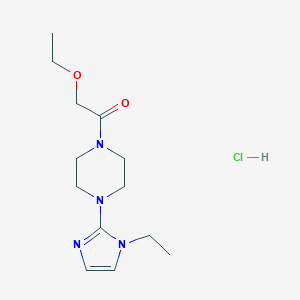
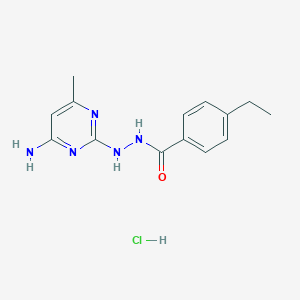
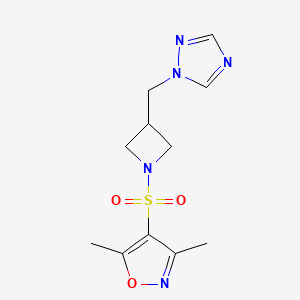
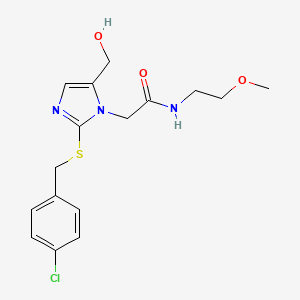
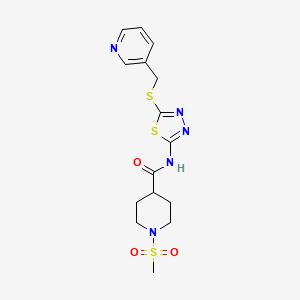
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)
